molecular formula C9H15NO3 B2833396 Ethyl 2-acetyl-3-(dimethylamino)acrylate CAS No. 203186-58-7; 51145-57-4

Ethyl 2-acetyl-3-(dimethylamino)acrylate

Cat. No.: B2833396
CAS No.: 203186-58-7; 51145-57-4
M. Wt: 185.223
InChI Key: LQSOVGAUOHMPLK-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSOVGAUOHMPLK-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/N(C)C)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51145-57-4
Record name Ethyl 2-[(dimethylamino)methylene]acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 51145-57-4
  • Molecular Formula: C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol
  • Synonyms: Ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate, Ethyl 2-[(dimethylamino)methylene]-3-oxobutanoate .

Physical Properties :

  • Appearance : Light yellow to brown clear liquid .
  • Boiling Point : 154°C at 3 mmHg (vacuum) ; 246.3°C at 760 mmHg (calculated) .
  • Density : 1.038 g/cm³ .
  • Purity : >95% (GC) commercially available .

Applications :
Primarily used as a synthetic intermediate in organic chemistry, particularly in heterocyclic compound synthesis .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl 2-acetyl-3-(dimethylamino)acrylate (51145-57-4) C₉H₁₅NO₃ 185.22 Acetyl, dimethylamino, acrylate ester
Ethyl 2-cyano-3-(dimethylamino)acrylate (16849-87-9) C₈H₁₂N₂O₂ 168.20 Cyano, dimethylamino, acrylate ester
2-(Dimethylamino)ethyl methacrylate (2867-47-2) C₈H₁₅NO₂ 157.21 Methacrylate, dimethylaminoethyl
2-(Dimethylamino)ethyl acrylate (2439-35-2) C₇H₁₃NO₂ 143.19 Acrylate, dimethylaminoethyl
Ethyl 3-(dimethylamino)acrylate (626-34-6) C₇H₁₃NO₂ 143.19 Acrylate, dimethylamino
Ethyl 4-(dimethylamino)benzoate (N/A) C₁₁H₁₅NO₂ 193.24 Benzoate, dimethylamino

Reactivity and Application Differences

  • This compound: The acetyl group enhances reactivity in Knoevenagel condensations and cyclization reactions, making it valuable for synthesizing heterocycles (e.g., pyridines, pyrroles) . Compared to Ethyl 3-(dimethylamino)acrylate, the acetyl substituent increases steric hindrance but provides additional sites for nucleophilic attack .
  • Ethyl 4-(dimethylamino)benzoate: Demonstrates higher reactivity as a co-initiator in resin cements compared to 2-(Dimethylamino)ethyl methacrylate, achieving superior polymerization conversion rates . Less influenced by additives like diphenyliodonium hexafluorophosphate (DPI), indicating stable electron-donor properties .
  • 2-(Dimethylamino)ethyl acrylate: Widely used in polymer chemistry (e.g., cationic polymers for water treatment) . Reactivity in resins improves with DPI, but its conversion efficiency is lower than Ethyl 4-(dimethylamino)benzoate .

Key Research Findings

Resin Performance: Resins containing Ethyl 4-(dimethylamino)benzoate exhibit 15–20% higher degrees of conversion than those with 2-(Dimethylamino)ethyl methacrylate. Optimal CQ/amine ratios (1:2) further enhance mechanical properties . DPI enhances the reactivity of 2-(Dimethylamino)ethyl methacrylate but has minimal effect on Ethyl 4-(dimethylamino)benzoate .

Environmental Persistence: 2-(Dimethylamino)ethyl acrylate hydrolyzes rapidly in environmental conditions (half-life ≤12.5 h at pH 7), reducing persistence . In contrast, this compound’s environmental fate remains understudied.

Synthetic Utility: this compound’s acetyl group facilitates β-ketoester chemistry, enabling applications in multicomponent reactions inaccessible to simpler dimethylamino acrylates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.